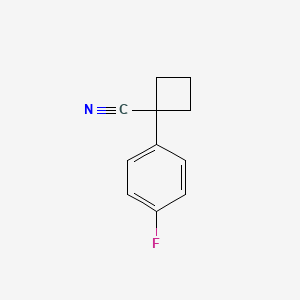

1-(4-Fluorophenyl)cyclobutanecarbonitrile

Descripción general

Descripción

The compound "1-(4-Fluorophenyl)cyclobutanecarbonitrile" is not directly mentioned in the provided papers, but it is related to the class of fluorinated cyclobutane derivatives and aromatic compounds discussed across the research. These compounds are of interest due to their unique chemical and physical properties, which make them valuable in various applications, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated cyclobutane derivatives can involve multiple steps, including the formation of Grignard reagents, cyclopolymerization, and various other organic transformations . For example, the synthesis of Schiff bases using fluorinated thiophene carbonitrile and pyrazole-4-carboxaldehyde derivatives involves a multi-step reaction, including the Gewald synthesis technique . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involves the use of IR, 1H NMR, and mass spectral data for identification .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography . For instance, the structure of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was elucidated using a combination of spectroscopic techniques and theoretical calculations, revealing planar carbonyl and thiourea groups stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Fluorinated cyclobutane derivatives can undergo various chemical reactions, including those influenced by the electron-withdrawing effects of fluorine atoms. The acid-base properties of these compounds are affected by the presence of fluoromethyl or difluoromethyl groups, as demonstrated by the synthesis and characterization of cyclobutane-derived amines and carboxylic acids . Additionally, the reactivity of fluorinated α-aminonitrile compounds has been studied using molecular descriptors and reactivity surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclobutane derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly affect the acid-base properties of the compounds . The spectral properties of fluorophores based on imidazole-4,5-dicarbonitrile show that the π-conjugated system exhibits intense fluorescence in certain solvents and polymer matrices, which is quenched in polar solvents . These properties are essential for applications in materials science and sensing technologies.

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application Summary : In medicinal chemistry, this compound can be used as a precursor to synthesize drug molecules . The fluorine atom and the nitrile group can both be points of reactivity for further modifications .

- Methods of Application : The methods of application in medicinal chemistry often involve multi-step syntheses, with each step carefully controlled to ensure the correct functional groups are introduced at the correct positions .

- Results or Outcomes : The outcomes of these syntheses are new drug molecules, which can then be tested for their medicinal properties .

-

Scientific Field: Fluorinated Materials

- Application Summary : This compound can be used in the synthesis of fluorinated materials . Fluorinated materials have unique properties, such as high thermal stability and chemical resistance .

- Methods of Application : The methods of application in this field often involve polymerization reactions, where this compound is used as a monomer .

- Results or Outcomes : The outcomes of these syntheses are new fluorinated materials, which can have a wide range of applications, from coatings to electronic devices .

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRILDIAHADHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619774 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)cyclobutanecarbonitrile | |

CAS RN |

405090-30-4 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

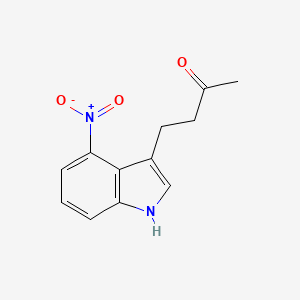

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

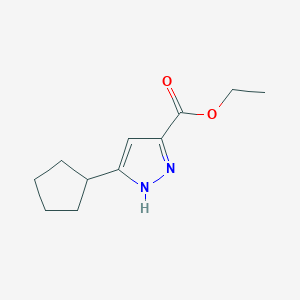

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

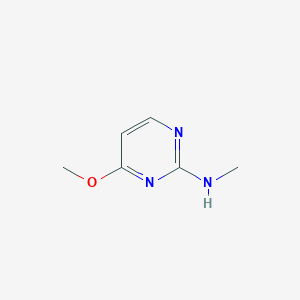

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)